molecular formula C16H18N2O2 B5483838 N-(4-methoxybenzyl)-N-methyl-N'-phenylurea

N-(4-methoxybenzyl)-N-methyl-N'-phenylurea

Cat. No. B5483838
M. Wt: 270.33 g/mol
InChI Key: ULWZYVOTWPQQEY-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-N-methylamine” is an organic compound with the empirical formula C9H13NO . It’s used in the synthetic preparation of many types of compounds .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, thiosemicarbazones were obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and other compounds .


Molecular Structure Analysis

The molecular weight of “N-(4-methoxybenzyl)-N-methylamine” is 151.21 . The SMILES string for this compound is CNCc1ccc(OC)cc1 .


Chemical Reactions Analysis

While specific reactions involving “N-(4-methoxybenzyl)-N-methyl-N’-phenylurea” are not available, related compounds have been studied. For example, the reduction of azomethines to the corresponding amines is a widely used functional group transformation in synthetic organic chemistry .


Physical And Chemical Properties Analysis

“N-(4-methoxybenzyl)-N-methylamine” has a density of 1.008 g/mL at 25 °C .

Scientific Research Applications

Cytotoxicity Studies for Cancer Research

One of the primary applications of N-(4-methoxybenzyl)-N-methyl-N’-phenylurea derivatives is in the field of cancer research. These compounds have been synthesized and characterized for their potential cytotoxic effects against various cancer cell lines. For instance, studies involving thiosemicarbazone derivatives of this compound have shown some efficacy in inhibiting cell growth, particularly against lung and breast cancer lines .

Organometallic Complex Synthesis

This compound is also utilized in the synthesis of organometallic complexes. The reaction of certain derivatives with ruthenium and p-cymene has been explored, leading to the formation of complexes that exhibit interesting redox behaviors. These complexes are studied for their structural characteristics and potential applications in various fields, including medicinal chemistry .

Development of Photosensitizers

In the realm of photodynamic therapy for cancer treatment, derivatives of N-(4-methoxybenzyl)-N-methyl-N’-phenylurea are being investigated as photosensitizers. Their ability to generate singlet oxygen upon light activation makes them suitable candidates for inducing cytotoxicity in cancerous cells when exposed to specific wavelengths of light.

Nucleic Acid Chemistry

The 4-methoxybenzyl group of this compound serves as a protective group in the synthesis of oligoribonucleotides. It facilitates the synthesis process via the phosphotriester method and is easily deprotected, which is crucial for the streamlined production of these complex biological molecules.

Synthesis of Chelating Agents

N-(4-methoxybenzyl)-N-methyl-N’-phenylurea derivatives can act as chelating agents, coordinating with metal ions to form stable five-membered chelate rings. This property is significant for creating compounds that can be used in metal extraction processes or as part of catalytic systems .

Chemical Reagent for Research

Lastly, this compound is a valuable chemical reagent in various research applications. Its unique properties, such as the ability to form strong covalent bonds and act as a substrate for enzymes, make it a versatile tool in chemical and biochemical research settings.

Safety and Hazards

This compound may cause skin irritation, serious eye damage, and may be harmful if swallowed . It’s recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for “N-(4-methoxybenzyl)-N-methyl-N’-phenylurea” are not available, research on related compounds, such as “N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives”, continues to be of interest, particularly in the context of their potential therapeutic applications .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1-methyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(12-13-8-10-15(20-2)11-9-13)16(19)17-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWZYVOTWPQQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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